molecular formula C12H20ClN3 B2921466 trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1286274-93-8

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B2921466
CAS No.: 1286274-93-8
M. Wt: 241.76
InChI Key: BKAPWQMKUHAVHH-GJTSMBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride: . This compound features a cyclohexane ring with two amine groups and a pyridin-4-ylmethyl group attached to it, forming a complex structure that can interact with various biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride typically involves multiple steps, starting with the reaction of cyclohexane-1,4-diamine with pyridin-4-carbaldehyde to form an imine intermediate. This intermediate is then reduced to form the final product. The reaction conditions usually require the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reactions are often carried out in solvents like methanol or ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

  • Substitution: : Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives such as ketones or aldehydes.

  • Reduction: : Formation of reduced amines or amides.

  • Substitution: : Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound can serve as a ligand for metal ions, potentially influencing biological processes.

  • Medicine: : It may have potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: : The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming complexes that can influence biological processes. Additionally, the amine groups can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride: can be compared with other similar compounds, such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of amine and pyridinyl groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

4-N-(pyridin-4-ylmethyl)cyclohexane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h5-8,11-12,15H,1-4,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAPWQMKUHAVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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